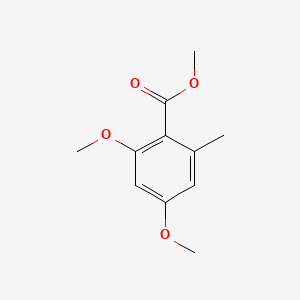

Methyl 2,4-dimethoxy-6-methylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Aromatic Compounds

Methyl 2,4-dimethoxy-6-methylbenzoate belongs to two significant classes of organic molecules: aromatic compounds and benzoate esters.

Aromatic compounds, or arenes, are a fundamental class of organic molecules characterized by a cyclic, planar structure with a delocalized system of pi (π) electrons. openaccessjournals.comsolubilityofthings.com This electron delocalization, often depicted as alternating double and single bonds within a ring, confers significant stability to the molecule. numberanalytics.com The archetypal aromatic compound is benzene (B151609) (C₆H₆). openaccessjournals.com Aromatic compounds are pervasive in nature and industry, forming the core structure of many pharmaceuticals, polymers, and natural products. numberanalytics.comnumberanalytics.com They typically undergo substitution reactions rather than addition reactions, which would disrupt the stable aromatic system. solubilityofthings.com this compound is a substituted benzene derivative, featuring a methyl group and two methoxy (B1213986) groups attached to the central benzene ring, in addition to the methyl ester group.

Esters are functional groups derived from a carboxylic acid and an alcohol. libretexts.org Benzoate esters, specifically, are esters of benzoic acid. wikipedia.org Methyl benzoate, the simplest benzoate ester, is formed from the condensation of benzoic acid and methanol (B129727). wikipedia.orgnih.gov These compounds are noted for their applications as solvents and in perfumery due to their often pleasant smells. wikipedia.org The chemistry of esters is characterized by reactions such as hydrolysis (cleavage by water) back to the constituent carboxylic acid and alcohol, and reactions with nucleophiles at the carbonyl carbon. libretexts.orgwikipedia.org As a benzoate ester, this compound contains the characteristic C₆H₅COOR structure, modified with additional substituents on the benzene ring.

Historical Perspective on Related Natural Products and Their Derivatives

The structure of this compound is closely related to orsellinic acid, a key natural product biosynthesized by fungi and lichens. nih.govresearchgate.net Orsellinic acid and its derivatives are part of a large family of compounds produced via the polyketide pathway. nih.gov

Lichens, which are symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, with over 1,000 such compounds identified. nih.gov These substances have been used by humans for centuries. For example, dyes extracted from lichens like Roccella spp. and Ochrolechia spp. were historically important in Europe for producing purple and red colors for textiles, including Scottish tartans. wikipedia.org

One of the most common and well-studied lichen substances is atranorin (B1665829), a depside which is essentially two modified orsellinic acid-type units linked by an ester bond. nih.gov Atranorin is found in the cortex (the outer layer) of many macrolichens. nih.gov Historically, lichens containing these compounds have been used in traditional medicine due to their antibiotic properties. wikipedia.org For instance, Pseudevernia furfuracea, which contains these compounds, was used by ancient Egyptians for embalming because of its aromatic and preservative qualities. wikipedia.org

This compound is the dimethyl ether of methyl orsellinate. The parent compound, 2,4-dimethoxy-6-methylbenzoic acid, is also known as orsellinic acid dimethyl ether. sigmaaldrich.com The study and synthesis of these derivatives are extensions of the long history of human interaction with and scientific investigation into the complex chemistry of lichens. The development of synthetic methods for orsellinic acid and its derivatives allows for more detailed investigation of these compounds, independent of their natural extraction. rsc.orgacs.org

Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound is primarily significant as a synthetic intermediate and a reference compound in the study of natural product chemistry. Its importance stems from its connection to the biologically active orsellinic acid family.

Research into the synthesis of orsellinic acid derivatives is an active field. rsc.orgrsc.org The ability to create compounds like this compound in the laboratory is crucial for several reasons. It allows researchers to produce pure substances for study, overcoming the often low yields and complex purification processes associated with extraction from natural sources like lichens. Furthermore, synthetic access enables the creation of novel analogues with potentially enhanced or different biological activities.

While specific applications for this compound itself are not widely documented, the properties of closely related compounds highlight the potential areas of interest. For example, its parent acid, 2,4-dimethoxy-6-methylbenzoic acid, has been investigated for its antioxidative properties and its ability to inhibit the growth of cancer cells. biosynth.com Other related isomers, such as methyl 2,4-dimethoxybenzoate, have been identified as having antifeedant effects against insects like the pine weevil, suggesting potential applications in agriculture. sigmaaldrich.com

Therefore, this compound serves as a valuable building block and model compound. Research involving its synthesis and the synthesis of related structures contributes to the broader effort of discovering and developing new, biologically active molecules inspired by nature's vast chemical library. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dimethoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(14-3)10(7)11(12)15-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEODMDPMRZZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345087 | |

| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6110-37-8 | |

| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6110-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2,4 Dimethoxy 6 Methylbenzoate

Total Synthesis and Semisynthesis Approaches

The construction of the Methyl 2,4-dimethoxy-6-methylbenzoate framework can be achieved from various starting materials, employing different strategic bond formations.

A common and logical route to this compound begins with Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a naturally occurring phenolic acid. The synthesis involves two primary steps: esterification and etherification.

First, Orsellinic acid is converted to its methyl ester, methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate), typically through Fischer esterification using methanol (B129727) in the presence of an acid catalyst. Subsequently, the two phenolic hydroxyl groups on the methyl orsellinate are methylated. A novel synthesis of homologous orsellinic acid dimethyl ethers involves the reaction of 3,5-dimethoxyfluorobenzene with n-alkyl-lithium compounds, followed by carbonation, to produce 6-alkyl-2,4-dimethoxybenzoic acids. rsc.org Demethylation of these acids can yield the corresponding orsellinic acids. rsc.org The complete methylation of the hydroxyl groups on the benzoate (B1203000) ester is then carried out to afford the final product, this compound.

While cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems, specific literature detailing the regiospecific cycloaddition of methoxycyclohexa-dienes with alkylpropiolic esters for the direct synthesis of this compound is not extensively documented. In principle, such a [4+2] cycloaddition or related pericyclic reaction could form the substituted benzene (B151609) ring system, but this specific application appears to be a less common or specialized approach compared to other synthetic strategies.

An alternative strategy involves the synthesis from pre-existing, functionalized aromatic precursors. Halogenated benzoic acid derivatives serve as versatile starting points. For instance, a synthetic route starts from 2-bromo-3,5-dimethoxytoluene. chemicalbook.com This precursor undergoes a metal-halogen exchange using n-butyllithium at low temperatures (-78 °C) to form an aryllithium intermediate. This reactive species is then quenched with an acylating agent like isobutyl chloroformate to introduce the ester functionality, yielding the isobutyl ester of 2,4-dimethoxy-6-methylbenzoic acid. chemicalbook.com A similar principle applies to other halogenated or sulfonic acid derivatives, where the substituent provides a handle for carbon-carbon bond formation to introduce the carboxylate group.

Table 1: Synthesis from a Halogenated Precursor

| Precursor | Reagents | Product | Yield |

|---|

The final step in many syntheses of this compound is the exhaustive methylation of a dihydroxylated precursor, namely methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate). thegoodscentscompany.comchemspider.com This transformation is typically achieved using a methylating agent in the presence of a base. A common and effective method employs methyl iodide (CH₃I) and a weak base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone (B3395972) or DMF. The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions that subsequently react with methyl iodide via an Sₙ2 reaction to form the methoxy (B1213986) groups. To ensure complete methylation, an excess of the methylating agent and base is often used.

Regioselective protection of hydroxyl groups can be a critical step in the synthesis of related hydroxy-methoxybenzoate isomers. For the synthesis of the target compound, however, exhaustive methylation is desired.

Table 2: Methylation of Hydroxylated Benzoate Precursor

| Precursor | Reagents | Product |

|---|

Chemical Transformations and Derivative Synthesis

While a valuable synthetic target itself, this compound can also serve as a starting material for more complex molecules.

Isocoumarins are a class of natural lactones that can be synthesized from various benzoic acid derivatives. researchgate.net The standard methods for isocoumarin (B1212949) synthesis often involve the intramolecular cyclization of a benzoic acid derivative bearing a two-carbon chain at the ortho position, which can be manipulated to form the lactone ring. Common precursors include o-halobenzoic acids, which can be coupled with alkynes or diketones, or o-alkynylbenzoic acids, which can undergo cyclization. organic-chemistry.org

This compound itself is not an immediate precursor for isocoumarin synthesis because it lacks a suitable functional group at the ortho-methyl position to initiate cyclization. To be used in this context, the methyl group would first need to be functionalized, for example, through radical bromination to form a benzylic bromide, followed by displacement and further elaboration to build the necessary side chain for lactonization. Therefore, while related benzoic acids are staples in isocoumarin synthesis organic-chemistry.orgresearchgate.net, the direct conversion of this compound to an isocoumarin is not a straightforward transformation and requires prior chemical modification.

Synthesis of Nucleoside Analogues Utilizing this compound as an Aroyl Building Block (e.g., Kipukasin A)

Nucleoside analogues are a class of molecules that are structurally similar to naturally occurring nucleosides and are widely used in medicinal chemistry. rsc.org The modification of the sugar or base moiety can lead to compounds with significant therapeutic properties. rsc.org this compound serves as a precursor to a key aroyl building block in the synthesis of certain nucleoside analogues, such as Kipukasin A. acs.org

Kipukasins are naturally occurring aroyl nucleosides that exhibit modest biological activity. acs.org Their unique structure features a uracil (B121893) moiety, a ribose sugar, and an aroyl group, specifically a 6-methyl-2,4-dihydroxy (or dimethoxy)-benzoyl group, attached to the sugar. acs.org The total synthesis of Kipukasin A demonstrates the utility of this compound as a starting material for the aroyl component. acs.orgthieme-connect.com

The synthesis of the required aroyl building block, 2,4-dimethoxy-6-methylbenzoyl chloride, begins with 1,3-dihydroxy-5-methylbenzene. acs.org This starting material undergoes Vilsmeier formylation to produce 2,4-dihydroxy-6-methylbenzaldehyde. acs.org Subsequent methylation of the hydroxyl groups with methyl iodide in the presence of a base yields 2,4-dimethoxy-6-methylbenzaldehyde. acs.org This aldehyde is then oxidized to the corresponding carboxylic acid, 2,4-dimethoxy-6-methylbenzoic acid. acs.org Finally, treatment with oxalyl chloride converts the carboxylic acid into the highly reactive 2,4-dimethoxy-6-methylbenzoyl chloride. acs.org

This aroyl chloride is then coupled with a suitably protected ribofuranose derivative. acs.org For instance, in the synthesis of Kipukasin A, 1,2-O-isopropylidene-5-O-(2-(hex-1-yn-1-yl)benzoyl)-α-D-ribofuranose is reacted with 2,4-dimethoxy-6-methylbenzoyl chloride in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org This reaction selectively attaches the 2,4-dimethoxy-6-methylbenzoyl group to the C-3 hydroxyl of the ribose sugar. acs.org Following this acylation, the protected nucleoside is further elaborated through a series of steps, including glycosylation with uracil, to afford the final target molecule, Kipukasin A. acs.orgthieme-connect.com

Table 1: Key Intermediates in the Synthesis of Kipukasin A Aroyl Building Block

| Compound Name | Starting Material | Reagents | Product | Yield (%) |

| 2,4-dihydroxy-6-methylbenzaldehyde | 1,3-dihydroxy-5-methylbenzene | POCl3, DMF | 6 | 75 |

| 2,4-dimethoxy-6-methylbenzaldehyde | 2,4-dihydroxy-6-methylbenzaldehyde | Methyl iodide, K2CO3 | 7 | 93 |

| 2,4-dimethoxy-6-methylbenzoic acid | 2,4-dimethoxy-6-methylbenzaldehyde | NaH2PO4, NaClO2, DMSO | 8 | 81 |

| 2,4-dimethoxy-6-methylbenzoyl chloride | 2,4-dimethoxy-6-methylbenzoic acid | Oxalyl chloride, CH2Cl2 | 9 | Not specified |

| Data sourced from Li et al. (2017). acs.org |

Role as an Intermediate in the Synthesis of Complex Natural Products (e.g., Zearalenone)

Zearalenone is a mycotoxin produced by various species of Fusarium fungi and is classified as a resorcylic acid lactone. wikipedia.orgnih.gov It consists of a 14-membered macrolactone fused to a 1,3-dihydroxybenzene (resorcinol) ring. researchgate.net The total synthesis of Zearalenone has been a subject of interest due to its biological activity and challenging macrocyclic structure. rsc.orgacs.org

While direct synthesis of Zearalenone starting from this compound is not prominently documented, its structure represents a logical precursor to the aromatic core of Zearalenone, specifically Zearalenone dimethyl ether, a common intermediate in several total syntheses. rsc.org The synthesis of Zearalenone often involves the construction of the aromatic portion and the aliphatic chain separately, followed by a key macrocyclization step. acs.org

The aromatic piece of Zearalenone is a derivative of 2,4-dihydroxy-6-methylbenzoic acid. This compound could theoretically be converted to this key fragment through demethylation of the two methoxy groups to hydroxyl groups. This transformation is a standard procedure in organic synthesis.

In a hypothetical synthetic route, this compound would first be hydrolyzed to the corresponding carboxylic acid. Subsequent demethylation would yield the 2,4-dihydroxy-6-methylbenzoic acid core. This aromatic fragment would then need to be functionalized with a side chain that can undergo macrocyclization. For instance, the methyl group at the 6-position could be elaborated into the long aliphatic chain required for the lactone ring formation.

One of the key challenges in the total synthesis of Zearalenone is the efficient formation of the 14-membered macrolactone. acs.org Various strategies have been employed to achieve this, including Stille coupling, ring-closing metathesis, and other lactonization methods. acs.org In many of these approaches, a common intermediate is the fully protected seco-acid, which is then cyclized. The aromatic portion of this seco-acid is often a dimethoxy-substituted benzoic acid derivative, highlighting the potential utility of compounds like this compound as a starting point for this fragment.

Table 2: Key Chemical Entities in Zearalenone Synthesis

| Compound Name | Molecular Formula | Key Structural Feature | Role in Synthesis |

| Zearalenone | C18H22O5 | 14-membered resorcylic acid lactone | Target Natural Product |

| Zearalenone dimethyl ether | C20H26O5 | Dimethoxy-substituted macrolactone | Key Intermediate |

| 2,4-dihydroxy-6-methylbenzoic acid | C8H8O4 | Resorcylic acid derivative | Aromatic Core |

| This compound | C11H14O4 | Dimethoxy-substituted benzoate | Potential Aromatic Precursor |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information regarding the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 2,4-dimethoxy-6-methylbenzoate is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) groups. The aromatic protons, located on a highly substituted ring, would appear as two distinct signals, likely doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-donating methoxy groups and the electron-withdrawing ester functionality. The three methyl groups—one attached to the aromatic ring and two from the methoxy groups—would each produce a singlet, with their chemical shifts being characteristic of their respective chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The carbonyl carbon typically resonates at a downfield chemical shift (around 170 ppm). The aromatic carbons will show a range of chemical shifts determined by the substituents. The carbons bearing the methoxy groups will be shifted downfield due to the deshielding effect of the oxygen atoms. The methyl carbons of the methoxy and aryl-methyl groups will appear at upfield chemical shifts.

| ¹H NMR - Predicted Chemical Shifts (δ) | ¹³C NMR - Predicted Chemical Shifts (δ) |

| Aromatic-H | Carbonyl-C |

| Aromatic-H | Aromatic-C (substituted) |

| Methoxy-H (C2-OCH₃) | Aromatic-C (substituted) |

| Methoxy-H (C4-OCH₃) | Aromatic-C (substituted) |

| Ester-H (COOCH₃) | Aromatic-C-H |

| Methyl-H (C6-CH₃) | Aromatic-C-H |

| Methoxy-C (C2-OCH₃) | |

| Methoxy-C (C4-OCH₃) | |

| Ester-C (COOCH₃) | |

| Methyl-C (C6-CH₃) |

Note: Specific chemical shift values, multiplicities, and coupling constants require experimental data which is not publicly available in detail. The table represents the expected signals.

Two-Dimensional NMR Methods (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacent relationship on the ring. No other correlations would be anticipated as the methyl and methoxy protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). sigmaaldrich.com This is instrumental in assigning the carbon signals for the protonated aromatic carbons and the methyl/methoxy groups. For instance, the proton signal for the C6-methyl group will show a correlation to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C), which is vital for piecing together the molecular structure. sdsu.eduustc.edu.cn Key HMBC correlations for this compound would include:

Correlations from the C6-methyl protons to the aromatic carbons C1, C5, and C6.

Correlations from the methoxy protons to their respective attached aromatic carbons (C2 and C4).

Correlations from the ester methyl protons to the carbonyl carbon.

Correlations from the aromatic protons to adjacent and geminal carbons.

| 2D NMR Technique | Expected Key Correlations for this compound |

| COSY | Correlation between the two aromatic protons. |

| HSQC | Correlations between each aromatic proton and its directly attached carbon. Correlations between the protons of each methyl/methoxy group and their respective carbons. |

| HMBC | Correlations from C6-CH₃ protons to C1, C5, and C6. Correlations from OCH₃ protons to their attached aromatic carbons. Correlation from COOCH₃ protons to the carbonyl carbon. |

Computational Approaches to NMR Chemical Shift Prediction (e.g., GIAO Method)

Computational chemistry provides powerful tools to predict NMR chemical shifts, aiding in spectral assignment and structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. rsc.orgmdpi.comimist.ma By employing Density Functional Theory (DFT) with an appropriate basis set, the GIAO method can provide theoretical ¹H and ¹³C chemical shifts that often show good agreement with experimental values for a wide range of organic molecules, including substituted aromatic compounds. modgraph.co.uk For this compound, GIAO calculations could be used to predict the chemical shifts of all proton and carbon nuclei, which would be invaluable in confirming the assignments made from 1D and 2D NMR experiments, especially for the closely spaced aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is separated from a mixture using gas chromatography and then ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (210.23 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic esters include cleavage of the ester group and loss of substituents from the aromatic ring. libretexts.orgmiamioh.edujove.com

Based on available data, the prominent peaks in the GC-MS spectrum are observed at m/z 210 (the molecular ion), 179, and 178. nih.gov The fragment at m/z 179 likely corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion. The peak at m/z 178 could arise from the subsequent loss of a hydrogen atom.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 210 | [C₁₁H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 179 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 178 | [M - OCH₃ - H]⁺ | Loss of a methoxy radical and a hydrogen atom |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. rsc.org When analyzed by LC-MS using a soft ionization technique like electrospray ionization (ESI), this compound is expected to be detected primarily as a protonated molecule [M+H]⁺. nih.gov This would result in a prominent ion at a mass-to-charge ratio of approximately 211.097, confirming the molecular weight of the compound. nih.gov This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

| Ion | m/z (Mass-to-Charge Ratio) | Ionization Mode |

| [M+H]⁺ | ~211.097 | Positive |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making this a powerful method for structural characterization.

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its ester and ether functionalities, as well as its aromatic structure. While a specific spectrum for this exact compound is not widely published, the expected peaks can be inferred from the analysis of similar molecules like methyl benzoate (B1203000) and 2,4-dimethoxybenzaldehyde. nist.govnist.gov

Key expected IR absorption bands include:

C=O Stretching (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum, indicative of the ester carbonyl group.

C-O Stretching (Ester and Ether): Multiple strong bands are expected between 1250 cm⁻¹ and 1000 cm⁻¹. These arise from the C-O stretching vibrations of both the ester group and the two methoxy (ether) groups attached to the aromatic ring.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions from the methyl groups (C-H bonds) are expected in the 2950-2850 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Ester (C=O) | 1720-1740 | Stretching |

| Ether (Ar-O-CH₃) | 1250-1200 (asymmetric), 1050-1000 (symmetric) | Stretching |

| Aromatic Ring (C=C) | 1600-1450 | Stretching |

| Methyl Groups (C-H) | 2950-2850 | Stretching |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of non-polar bonds often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the substituted benzene ring. Studies on structurally similar compounds, such as methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate, have demonstrated the utility of combining FT-Raman and IR spectroscopy with theoretical computations to achieve a comprehensive assignment of vibrational wavenumbers. nih.gov Such an approach would allow for a detailed understanding of the molecule's vibrational framework.

X-ray Diffraction (XRD) and Crystallographic Analysis of Related Compounds

Advanced Hyphenated and Coupled Analytical Techniques

To analyze complex mixtures or to gain multiple streams of data from a single analysis, hyphenated techniques that couple a separation method with a spectroscopic detection method are invaluable. ajrconline.orgajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC would separate the compound from a sample matrix, after which the mass spectrometer would provide a mass spectrum that serves as a molecular fingerprint. nih.govnist.gov The fragmentation pattern observed in the mass spectrum, particularly the molecular ion peak and subsequent fragment ions, allows for confident identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are less volatile or thermally sensitive, LC-MS is the preferred method. ajrconline.org The compound can be separated using High-Performance Liquid Chromatography (HPLC) and subsequently ionized (e.g., via electrospray ionization, ESI) and detected by a mass spectrometer. researchgate.netnih.gov Experimental data for this compound shows analysis via LC-MS, detecting the protonated molecule [M+H]⁺ at an m/z of 211.097 using an Orbitrap mass analyzer. nih.gov This technique is essential for both qualitative and quantitative analysis in various scientific fields. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. nih.gov For Methyl 2,4-dimethoxy-6-methylbenzoate, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. This optimization process finds the lowest energy conformation of the molecule.

From a DFT analysis, crucial electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govplos.org A smaller energy gap generally suggests higher reactivity. plos.org Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Although studies on related benzoate (B1203000) researchgate.net and dimethoxybenzene derivatives nih.gov frequently use DFT for these purposes, specific published data containing optimized geometry parameters or HOMO-LUMO energy values for this compound are not available.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: The following table is illustrative of the type of data that would be generated from DFT calculations. No experimental or theoretical values have been published for this specific compound.)

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | e.g., -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., +Z eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | e.g., (Y+Z) eV |

| Dipole Moment | A measure of the molecule's overall polarity. | e.g., D debyes |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. TD-DFT is an extension of DFT used to investigate the electronic excited states of molecules. epstem.netresearchgate.net This analysis allows for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. epstem.net

Key parameters obtained from TD-DFT calculations include the excitation energies, oscillator strengths (which determine the intensity of absorption peaks), and the nature of the transitions (e.g., n → π* or π → π*). researchgate.net Such information is critical for predicting the color and photostability of the compound. While TD-DFT has been applied to other benzoate derivatives to predict their spectral properties epstem.net, specific TD-DFT studies detailing the excited state properties of this compound have not been found in the literature.

Table 2: Hypothetical TD-DFT Predicted Absorption Data for this compound (Note: This table illustrates potential data from a TD-DFT calculation. No published values are available.)

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | e.g., 300 | e.g., 0.05 | HOMO → LUMO |

| S₀ → S₂ | e.g., 265 | e.g., 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | e.g., 230 | e.g., 0.45 | HOMO → LUMO+1 |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Decomposition Analysis)

For this compound, this analysis would require a solved crystal structure. Since no crystallographic data is publicly available, a Hirshfeld surface analysis has not been performed. Such an analysis would be invaluable for understanding its solid-state properties and polymorphism. Energy Decomposition Analysis (EDA) could further be used to calculate the precise energetic contributions of electrostatic, exchange-repulsion, and dispersion forces to the total interaction energy between molecules, but this also remains unstudied for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a flexible molecule like this compound is often dictated by its accessible conformations. Conformational analysis involves mapping the molecule's potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers for rotation around single bonds (transition states). researchgate.net

This is typically done by systematically rotating key dihedral angles, such as those involving the ester and methoxy (B1213986) groups, and calculating the corresponding energy at each step using quantum mechanical methods. chemrxiv.orgchemrxiv.org The resulting PES map reveals the most likely shapes the molecule will adopt in different environments. researchgate.net Despite its importance, particularly for understanding receptor binding or reaction mechanisms, no specific conformational analysis or PES mapping studies for this compound are present in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its structural fluctuations and interactions with its environment (like a solvent or a biological macromolecule) over time. mdpi.comresearchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, using a force field to describe the interatomic forces.

For this compound, MD simulations could be used to explore its conformational flexibility in solution, study its diffusion properties, or simulate its binding process to a target protein. This would provide a dynamic picture that complements the static information from quantum chemical calculations. However, there are currently no published studies that have applied MD simulations to investigate the dynamic properties of this compound.

Biological Activity and Proposed Mechanism of Action

Enzyme Inhibitory Activities

Research into the specific enzyme inhibitory capabilities of Methyl 2,4-dimethoxy-6-methylbenzoate is not present in the current body of scientific literature.

Acetylcholinesterase (AChE) Inhibition Studies

There are no available studies focused on the acetylcholinesterase (AChE) inhibitory effects of this compound.

Glutathione S-transferase (GST) Inhibition Studies

There are no available studies investigating the potential for this compound to inhibit Glutathione S-transferase (GST) enzymes. Glutathione S-transferases are known to be involved in the detoxification of various compounds in organisms. nih.govmdpi.com

Research on Biologically Active Analogs and Structurally Related Compounds

While information on the direct biological activity of this compound is limited, research has been conducted on structurally similar compounds, revealing a range of biological effects.

One notable analog is Methyl-2,4-dihydroxy-6-methylbenzoate , a derivative of 5-methyl-1,3-benzenediol. This compound has been isolated from the lichen Parmotrema tinctorum. nih.gov Studies have demonstrated its potent in vitro apoptotic and anti-angiogenesis capabilities. Research showed that a purified fraction containing this compound significantly reduced the viability of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer), with IC50 values ranging from 1.2 to 12.8 μg/ml. The mechanism of action involves the induction of apoptosis, confirmed by the activation of the caspase cascade. Furthermore, the fraction demonstrated significant inhibition of angiogenesis in an in-ovo Yolk Sac Membrane (YSM) assay and was found to be non-toxic to normal human peripheral lymphocytes. nih.gov

Another structurally related benzenoid, 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD), has been isolated from the medicinal mushroom Antrodia cinnamomea. frontiersin.orgnih.gov This compound has been investigated for its anti-inflammatory properties. Research has shown that DMD can mitigate psoriasiform inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and NF-κB in macrophages. frontiersin.orgresearchgate.net In a mouse model, topical application of DMD reduced the symptoms of imiquimod-induced psoriasis-like skin inflammation, including scaling, erythema, and skin thickening. frontiersin.org The compound was observed to diminish the infiltration of macrophages and neutrophils in the lesional skin. frontiersin.org

The table below summarizes the findings on these biologically active analogs.

| Compound Name | Natural Source | Documented Biological Activity | Key Research Findings |

|---|---|---|---|

| Methyl-2,4-dihydroxy-6-methylbenzoate | Lichen (Parmotrema tinctorum) | Anticancer, Apoptotic, Anti-angiogenesis | Induces apoptosis in cancer cells (MCF-7, HeLa, HepG2); Inhibits angiogenesis in YSM assay; Non-toxic to normal lymphocytes. nih.gov |

| 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD) | Mushroom (Antrodia cinnamomea) | Anti-inflammatory | Mitigates psoriasis-like inflammation by suppressing MAPK/NF-κB pathways; Reduces immune cell infiltration in skin lesions. frontiersin.orgnih.govresearchgate.net |

Antifungal Properties (e.g., Methyl Orsellinate)

Table 1: Antifungal Activity of Methyl Orsellinate and Related Compounds

| Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| Methyl orsellinate | T. longifusus, A. flavus, M. canis, F. solani | Significant | researchgate.net |

| Orcinol (B57675) | Various microorganisms | MIC: 30–500 µg/mL | nih.gov |

Anti-inflammatory and Immunomodulatory Effects (e.g., 2,4-Dimethoxy-6-methylbenzene-1,3-diol via MAPK/NF-κB and GDAP1L1/Drp1 Pathways)

A closely related benzenoid, 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD), isolated from Antrodia cinnamomea, has been shown to possess potent anti-inflammatory and immunomodulatory properties. frontiersin.org Research has demonstrated its effectiveness in mitigating psoriasiform inflammation. frontiersin.org

The proposed mechanism for these effects involves the downregulation of key inflammatory signaling pathways. DMD has been observed to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB). frontiersin.org This suppression leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines, such as IL-23 and IL-6, in activated macrophages. frontiersin.org

Furthermore, DMD introduces a novel mechanism of action by inhibiting the translocation of Ganglioside-induced differentiation-associated protein 1-like 1 (GDAP1L1) and Dynamin-related protein 1 (Drp1) from the cytoplasm to the mitochondria. frontiersin.org This action suggests that mitochondrial fission could be a new therapeutic target for inflammatory conditions like psoriasis. frontiersin.org In an imiquimod (B1671794) (IMQ)-induced psoriasiform mouse model, topical application of DMD resulted in reduced skin thickening, scaling, and erythema. frontiersin.org It also decreased the infiltration of macrophages and neutrophils in the affected skin. frontiersin.org

Table 2: Effects of 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD) on Inflammatory Markers

| Marker/Process | Effect of DMD Treatment | Pathway | Reference |

|---|---|---|---|

| IL-23 and IL-6 Production | Significantly inhibited in macrophages | MAPK/NF-κB | frontiersin.org |

| Neutrophil Migration | Reduced | MAPK/NF-κB | frontiersin.org |

| Keratinocyte Proliferation | Inhibited | - | frontiersin.org |

| Epidermal Thickness (in vivo) | Reduced by ~2-fold | - | frontiersin.org |

| GDAP1L1/Drp1 Translocation | Inhibited | GDAP1L1/Drp1 | frontiersin.org |

Lipoxygenase Inhibition (e.g., Methyl Orsellinate)

Lipoxygenases are enzymes involved in the inflammatory cascade through the metabolism of fatty acids. Methyl orsellinate has been identified as an inhibitor of 5-lipoxygenase (5-LOX). medchemexpress.comnih.gov Studies have determined its half-maximal inhibitory concentration (IC50) to be 59.6 μM against 5-lipoxygenase from porcine leucocytes. medchemexpress.comnih.gov This inhibitory action on a key enzyme in the leukotriene synthesis pathway highlights another potential anti-inflammatory mechanism for this class of compounds. medchemexpress.comnih.gov

Table 3: Lipoxygenase Inhibition by Methyl Orsellinate

| Enzyme | Source | IC50 Value | Reference |

|---|---|---|---|

| 5-Lipoxygenase | Porcine leucocytes | 59.6 μM | medchemexpress.comnih.gov |

Antifeedant Potential of Related Dimethoxybenzoates

Research into the practical applications of related compounds has explored their potential as antifeedants, which are substances that deter feeding by insects and other pests. nih.gov Among a series of tested substances, methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate were found to have the highest antifeedant indices. researchgate.net This suggests that these dimethoxybenzoate derivatives are strong candidates for use in protecting planted seedlings in the field from pests. researchgate.net

Inhibition of Chitin (B13524) Synthesis (for a related benzamide (B126) derivative)

Chitin is a crucial structural component of fungal cell walls and the exoskeletons of arthropods, but it is not found in vertebrates or plants. scilit.comresearchgate.netmdpi.com This makes chitin synthase, the enzyme responsible for its production, an attractive target for developing selective fungicides and insecticides. scilit.commdpi.com While not a direct derivative of this compound, benzamide and specifically benzoylphenylurea (B10832687) derivatives are a major class of chitin synthesis inhibitors. researchgate.netacs.org These compounds disrupt the formation of the new cuticle in insects, interfering with the normal molting process of immature stages. researchgate.net The mechanism involves blocking the incorporation of N-acetylglucosamine into the chitin synthesis pathway. researchgate.net This mode of action has led to the commercialization of numerous benzoylurea (B1208200) derivatives for use in integrated pest management programs. acs.org

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidation of Structural Features Governing Biological Activity

The biological activity of Methyl 2,4-dimethoxy-6-methylbenzoate is governed by the interplay of its core functional groups: the aromatic benzene (B151609) ring, two electron-donating methoxy (B1213986) (-OCH₃) groups, a lipophilic methyl (-CH₃) group, and a methyl ester (-COOCH₃) group. The spatial arrangement and electronic properties of these substituents are critical.

The distribution of electrons across the molecule, influenced by the oxygen atoms in the methoxy and ester groups, creates a specific molecular electrostatic potential (MEP). This potential map highlights regions of negative and positive charge that determine how the molecule can interact with biological targets, such as enzyme active sites or cellular receptors, through non-covalent interactions like hydrogen bonds and van der Waals forces. The specific substitution pattern on the benzoate (B1203000) ring is therefore a primary determinant of its biological activity profile. Studies on related compounds show that even slight changes, such as the position of a substituent, can significantly alter biological function. nih.gov

Comparative Analysis of this compound with Natural Analogs (e.g., Sparassol (B1218689), Methyl Orsellinate)

To understand the unique contributions of its structural features, it is useful to compare this compound with structurally similar natural products found in fungi and lichens, such as Sparassol and Methyl Orsellinate.

Sparassol , isolated from fungi like Sparassis crispa, has known antifungal and antibiotic properties. wikipedia.org Structurally, it is methyl 2-hydroxy-4-methoxy-6-methylbenzoate. nih.gov It differs from the target compound by having a hydroxyl (-OH) group at the C2 position instead of a methoxy group. This single change significantly impacts its properties, such as its ability to form different hydrogen bonds.

Methyl Orsellinate is another natural analog found in lichens. nih.govnih.gov Its structure is methyl 2,4-dihydroxy-6-methylbenzoate, meaning it possesses two hydroxyl groups in place of the two methoxy groups of the target compound. nih.gov Methyl Orsellinate exhibits a range of biological effects, including phytotoxic, antifungal, and enzyme-inhibiting activities. biocrick.commedchemexpress.com The presence of hydroxyl groups makes it more polar than its dimethoxy counterpart.

The comparison highlights that the methylation of the hydroxyl groups (converting them to methoxy groups) is a key structural difference that modifies the molecule's polarity, hydrogen bonding capability, and ultimately, its biological activity spectrum.

Table 1: Structural and Activity Comparison of this compound and its Natural Analogs

Development and Application of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models use calculated molecular descriptors—numerical values representing a molecule's physicochemical properties—to build a mathematical equation that can predict the activity of new or untested compounds. nih.gov This predictive capability is invaluable in drug discovery and toxicology for screening large libraries of chemicals, prioritizing candidates for synthesis, and reducing the reliance on animal testing. biocrick.com

While specific QSAR models focused exclusively on this compound are not widely published, the methodology is broadly applied to series of related compounds like substituted benzamides and benzodioxoles. nih.govresearchgate.net For a molecule like this compound, relevant descriptors for a QSAR model would include:

Topological descriptors: Quantify molecular size, shape, and branching.

Electronic descriptors: Describe the distribution of electrons, such as atomic charges and dipole moment.

Quantum chemical descriptors: Include properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical properties: Such as lipophilicity (LogP) and polar surface area (PSA).

Table 2: Computed Molecular Properties (Descriptors) for this compound

Data sourced from PubChem CID 601782.

Impact of Substituent Effects on Biological Efficacy

The type, position, and electronic nature of substituents on the aromatic ring dramatically influence biological efficacy. Studies on various benzoate and benzamide (B126) derivatives demonstrate clear SAR trends. researchgate.net

Role of Methoxy Groups: The presence and position of methoxy groups are critical. Research on substituted benzodioxoles has shown that methoxy substituents can significantly influence antioxidant activity. nih.gov In a study of methyl benzoate derivatives, the electron-donating nature of a methoxy group was linked to higher antioxidant potential compared to electron-withdrawing groups.

Hydroxyl vs. Methoxy Groups: As seen in the comparison with Sparassol and Methyl Orsellinate, replacing a methoxy group with a hydroxyl group increases polarity and the potential for hydrogen donation. Studies on orsellinates show that the free hydroxyl group at the C4 position is important for cytotoxic activity.

Ester Chain Length: In the related orsellinate series, increasing the length of the ester alkyl chain (e.g., from methyl to ethyl to hexyl) leads to an increase in lipophilicity. This change was directly correlated with a rise in cytotoxic activity, demonstrating that lipophilicity is a key factor for efficacy in that compound class. researchgate.net

Positional Isomerism: The precise location of substituents is crucial. For example, in a series of chloro-substituted benzothiazoles, a chlorine atom at the 5-position markedly enhanced activity, while the same atom at the 7-position diminished it. nih.gov This underscores that it is not merely the presence of a group but its specific location and interaction with the target that determines biological effect.

Table 3: List of Compounds Mentioned

Applications and Potential Research Uses

Development as a Lead Compound in Agrochemical Research

While direct and extensive research on Methyl 2,4-dimethoxy-6-methylbenzoate as a lead compound in agrochemicals is not widely published, the broader class of benzoate (B1203000) derivatives has shown promise in the development of new herbicides and fungicides. For instance, various benzoate derivatives have been investigated for their herbicidal properties. sci-hub.sepsu.edumdpi.comwikipedia.org Research into related structures, such as 2,5-dimethoxybenzoic acid, has demonstrated antifungal activity against postharvest pathogens. researchgate.net This suggests that the core benzoate structure can be a viable scaffold for developing new crop protection agents. The specific substitution pattern of this compound could offer unique activity spectra or modes of action that warrant further exploration. The development of novel herbicides is crucial for managing weed competition in agriculture, and compounds like N-benzothiazolyl-pyrimidine-2,4-diones are being studied as potential protoporphyrinogen (B1215707) oxidase inhibitors. acs.org

Role as a Synthetic Building Block for Complex Organic Molecules

This compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its functional groups—the methyl ester and two methoxy (B1213986) groups on a benzene (B151609) ring—provide multiple reaction sites for chemists to build upon. Although specific examples of its use in total synthesis are not extensively documented in readily available literature, related dimethoxybenzoate compounds are recognized as important intermediates for the synthesis of biologically active heterocyclic compounds. researchgate.net For example, the synthesis of methyl 2-amino-4,5-dimethoxybenzoate highlights the utility of dimethoxybenzoate structures in creating more complex molecules with potential pharmaceutical applications. researchgate.net Furthermore, the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a key fragrance compound, involves precursors that share structural similarities, indicating the potential of differently substituted benzoates in various synthetic pathways. google.com

Utilization as a Chemical Probe in Biochemical and Enzymatic Pathway Studies

The potential of this compound as a chemical probe for studying biochemical and enzymatic pathways is an emerging area of interest. While direct studies are limited, research on structurally similar compounds provides a basis for its potential utility. For instance, certain benzaldehydes are known to disrupt fungal antioxidation systems, suggesting that benzoate derivatives could be developed to probe specific enzymatic activities within these pathways. nih.gov The inhibition of ascorbate (B8700270) oxidase by compounds like 2-methyl-2,4-pentanediol suggests that molecules with specific spatial arrangements and functional groups can interact with and modulate enzyme activity. researchgate.net The study of how different substitutions on the benzoate ring affect the inhibition of various enzymes could provide valuable insights into enzyme structure and function. The antifungal activity of 2-acylated benzo- and naphthohydroquinones further supports the idea that substituted benzoates can be designed to target specific biological processes. researchgate.netnih.gov

Biosynthetic Pathways and Metabolic Studies

Polyketide Biosynthesis of Core Structures (e.g., Orsellinic Acid Biosynthesis from Acetate (B1210297) and Malonate Units)

The foundational scaffold of Methyl 2,4-dimethoxy-6-methylbenzoate is orsellinic acid (OSA), one of the simplest aromatic polyketides. researchgate.net Polyketides are a diverse class of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. rsc.orgwikipedia.org The biosynthesis of the orsellinic acid core proceeds via the polyketide pathway, utilizing acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. wikipedia.orgfrontiersin.org

The key enzymes orchestrating this process are polyketide synthases (PKSs). wikipedia.org In fungi and bacteria, orsellinic acid is typically synthesized by large, multifunctional Type I non-reducing PKSs (NR-PKSs). researchgate.net In contrast, plants employ a simpler Type III PKS, often referred to as orcinol (B57675) synthase (ORS) or orsellinic acid synthase. frontiersin.org These enzymes catalyze the sequential condensation of the acetate and malonate units, followed by an intramolecular cyclization and aromatization of the resulting tetraketide intermediate to form the stable orsellinic acid ring structure. wikipedia.org For instance, research has identified two distinct non-reducing PKSs in a stereaceous basidiomycete that both function as orsellinic acid synthases, highlighting the potential for enzymatic redundancy in these pathways. nih.gov

Table 1: Key Components in Orsellinic Acid Biosynthesis

| Component | Type | Role in Biosynthesis | Source Organism Example | Reference |

|---|---|---|---|---|

| Acetyl-CoA | Starter Unit | Provides the initial two-carbon unit for the polyketide chain. | General (Fungi, Plants) | wikipedia.org |

| Malonyl-CoA | Extender Unit | Provides three successive two-carbon units for chain elongation. | General (Fungi, Plants) | wikipedia.orgfrontiersin.org |

| Orsellinic Acid Synthase (Type I NR-PKS) | Enzyme | Catalyzes the condensation, cyclization, and aromatization of the polyketide chain. | Fungi (e.g., Aspergillus nidulans) | researchgate.net |

| Orcinol Synthase (Type III PKS) | Enzyme | Catalyzes the formation of orsellinic acid and orcinol in plants. | Rhododendron dauricum | frontiersin.orgresearchgate.net |

Enzymatic Methylation and Hydroxylation Processes in Biological Systems

Following the synthesis of the orsellinic acid core, a series of post-PKS modifications are required to produce this compound. These tailoring reactions, primarily enzymatic methylations, are crucial for the final structure and bioactivity of the molecule. The conversion of orsellinic acid to this compound involves three distinct methylation steps:

O-methylation of the C4 hydroxyl group.

O-methylation of the C2 hydroxyl group.

Carboxyl-methylation of the C7 carboxylic acid group to form a methyl ester.

These reactions are catalyzed by specific methyltransferase enzymes, which use S-adenosylmethionine (SAM) as the primary methyl group donor. nih.gov O-methyltransferases (OMTs) are responsible for transferring a methyl group to the hydroxyl moieties. nih.gov While the specific enzymes for the biosynthesis of this compound are not all fully characterized in a single organism, the study of analogous pathways provides a clear model. For example, various OMTs have been identified in plants and fungi that selectively methylate phenolic compounds. nih.gov

The order of these methylation events can vary. In some pathways, methylation can occur on the growing polyketide chain while it is still attached to the PKS enzyme, a process catalyzed by an embedded C-methyltransferase (CMeT) domain. nih.gov However, for O-methylation, it is more common for tailoring enzymes like OMTs to act on the polyketide after it has been released from the PKS. nih.gov Hydroxylation, another common modification in polyketide biosynthesis, can be catalyzed by dioxygenases or monooxygenases, often P450-dependent, which introduce hydroxyl groups at specific positions on the aromatic ring, although this is not required for the direct conversion of orsellinic acid to the title compound. acs.org

Table 2: Enzymatic Modifications from Orsellinic Acid

| Reaction | Enzyme Class | Substrate | Product | Methyl Donor | Reference |

|---|---|---|---|---|---|

| Hydroxyl Group Methylation | O-Methyltransferase (OMT) | Orsellinic Acid / Intermediates | Methoxy-substituted intermediates | S-adenosylmethionine (SAM) | nih.gov |

| Carboxylic Acid Methylation | Carboxyl Methyltransferase / Ester Synthase | Dimethoxy-orsellinic acid | This compound | S-adenosylmethionine (SAM) or Methanol (B129727) | nih.gov |

Integration into Secondary Metabolite Biosynthetic Cascades

Orsellinic acid and its derivatives are not always end products; they often serve as crucial intermediates or building blocks in the biosynthesis of more complex secondary metabolites. researchgate.net The enzymatic machinery that produces this compound can be part of a larger biosynthetic gene cluster (BGC) that encodes for a cascade of reactions. kit.edu

These cascades lead to a wide array of natural products. For example:

Depsides: Orsellinic acid can be ester-linked to another phenolic acid molecule (including another molecule of itself) to form depsides, such as lecanoric acid. researchgate.net

Meroterpenoids: The orsellinic acid moiety can be combined with a terpene-derived unit, a process known as prenylation, to form hybrid molecules called meroterpenoids. nih.gov The biosynthesis of daurichromenic acid in Rhododendron dauricum, for instance, begins with the formation of orsellinic acid, which is then prenylated and cyclized. frontiersin.org

The formation of this compound can represent a branch point in these cascades. The methylation steps can serve to protect reactive hydroxyl groups or to modify the molecule's properties, potentially terminating a pathway or preparing the substrate for a subsequent enzymatic step in a different cascade. acs.org The regulation and expression of the PKS and tailoring enzymes within a BGC determine whether the pathway leads to simpler compounds like this compound or continues on to produce more elaborate structures. kit.edu

Table 3: Integration of Orsellinate Structures in Secondary Metabolism

| Metabolite Class | Biosynthetic Process | Orsellinate-derived Precursor | Example Compound | Reference |

|---|---|---|---|---|

| Depsides | Esterification | Orsellinic Acid | Lecanoric Acid | researchgate.net |

| Meroterpenoids | Prenylation and Cyclization | Orsellinic Acid | Daurichromenic Acid, Cloquetin | frontiersin.orgnih.gov |

| Phthalides | Oxidation of methyl group | 5-Methylorsellinic Acid | Mycophenolic Acid (MPA) | researchgate.net |

Environmental Fate and Degradation Studies

Microbial Degradation Mechanisms (Insights from Related Compounds)

One relevant example is the degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. This bacterium can utilize 2-methylbenzoic acid as its sole carbon source. nih.gov The metabolic pathway involves the oxidation of the methyl group and dioxygenation of the aromatic ring, leading to the formation of catechol derivatives. nih.govresearchgate.net This suggests that microorganisms capable of degrading methylated benzoates could potentially initiate the breakdown of Methyl 2,4-dimethoxy-6-methylbenzoate through similar enzymatic actions.

Furthermore, studies on the biodegradation of sulfonylurea herbicides, which also contain substituted aromatic rings, have shown that various fungal strains, including Aspergillus niger and Penicillium chrysogenum, are capable of significant degradation. researchgate.net The degradation of these complex molecules often involves initial transformation steps such as hydrolysis and demethylation, which could also be applicable to this compound. The presence of methoxy (B1213986) groups suggests that O-demethylation would be a critical initial step in the microbial degradation cascade, a common reaction catalyzed by microbial monooxygenase enzymes. Following demethylation, the resulting hydroxylated intermediates would be more susceptible to ring cleavage by dioxygenase enzymes, a key step in the aerobic degradation of aromatic compounds.

Initial attack: This could involve the oxidation of the methyl group or the demethylation of the methoxy groups.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring.

Ring cleavage: The opening of the aromatic ring to form aliphatic intermediates.

Further metabolism: The resulting aliphatic compounds would then be channeled into central metabolic pathways.

Abiotic Transformation Pathways (e.g., Hydrolysis, Photolysis) (Insights from Related Compounds)

In addition to microbial action, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound in the environment.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would yield 2,4-dimethoxy-6-methylbenzoic acid and methanol (B129727). The rate of hydrolysis is influenced by pH and temperature. For instance, the hydrolysis of a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, is achieved by heating with sodium hydroxide (B78521) in a methanol-water mixture. chemspider.com This indicates that under alkaline conditions, the hydrolysis of the ester can be significant. In natural waters, where the pH is typically near neutral, the rate of hydrolysis is expected to be slower. However, in specific microenvironments with higher or lower pH, hydrolysis could be an important degradation pathway.

Photolysis: Photolysis, or the degradation of a molecule by light, is another potential abiotic transformation pathway for aromatic compounds like this compound. The benzene (B151609) ring structure allows for the absorption of ultraviolet (UV) radiation, which can lead to the breaking of chemical bonds. Studies on the flash photolysis of methyl benzoate (B1203000) have shown that it can undergo transformation upon exposure to UV light, forming intermediate species. cdnsciencepub.com The presence of electron-donating methoxy groups on the benzene ring of this compound may influence its photolytic behavior, potentially increasing its reactivity towards photodegradation compared to unsubstituted methyl benzoate. The process could involve the cleavage of the ester bond or transformations of the aromatic ring itself.

Environmental Persistence and Mobility in Research Contexts

The environmental persistence and mobility of a chemical determine its potential to be transported over long distances and to contaminate various environmental compartments, including water resources. diva-portal.org Chemicals that are both persistent (resistant to degradation) and mobile (move readily through soil and water) are of particular concern. concawe.eunih.gov

The persistence of this compound will depend on its susceptibility to the microbial and abiotic degradation pathways discussed above. The presence of methoxy groups can, in some cases, increase the resistance of aromatic compounds to microbial degradation. However, the potential for both microbial and abiotic transformation suggests that it is unlikely to be completely recalcitrant.

The mobility of an organic compound in the environment is often related to its partitioning behavior between water and organic carbon in soil and sediment, which can be estimated by its octanol-water partition coefficient (Kow) or soil organic carbon-water (B12546825) partitioning coefficient (Koc). While experimental data for this compound are not available, its structure suggests a moderate degree of lipophilicity, which would influence its tendency to sorb to organic matter in soil and sediment, thereby reducing its mobility in water.

In the context of identifying persistent and mobile organic chemicals (PMOCs), a systematic assessment of a compound's degradation half-life and its Koc value is typically required. nih.gov Without such specific data for this compound, its classification as a PMOC remains speculative. However, based on the known behavior of similar substituted aromatic compounds, it is plausible that it could exhibit some degree of persistence and mobility in the environment.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for enabling further investigation into the properties and applications of methyl 2,4-dimethoxy-6-methylbenzoate. Current synthetic strategies for polysubstituted benzene (B151609) derivatives often involve multi-step sequences that can suffer from limitations such as harsh reaction conditions, the use of expensive metal catalysts, and the generation of significant waste. nih.govresearchgate.net Future research should therefore focus on developing more streamlined and sustainable synthetic pathways.

Key areas for exploration include:

Organocatalytic Benzannulation Reactions: These reactions offer a powerful and environmentally benign alternative to traditional metal-catalyzed methods for constructing highly functionalized aromatic rings. kit.edu Research into novel organocatalysts could lead to milder reaction conditions, improved regioselectivity, and the ability to construct the core structure of this compound in fewer steps. kit.edu

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on a simpler aromatic precursor represents a highly atom-economical approach. Future studies could investigate the use of transition-metal catalysts to selectively introduce the methoxy (B1213986) and methyl substituents onto a benzoate (B1203000) scaffold. nih.gov

Flow Chemistry and Process Optimization: Implementing continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. nih.gov This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Discovery of Undiscovered Biological Activities and Molecular Targets

The structural features of this compound, particularly the polysubstituted benzene ring, are present in many compounds with known pharmacological activities. However, the specific biological profile of this compound remains largely unexplored. A systematic investigation into its potential therapeutic applications is a crucial area for future research.

Future research efforts should include:

High-Throughput Screening: Screening against a diverse range of biological targets, including enzymes, receptors, and ion channels, could rapidly identify potential therapeutic areas.

Antimicrobial and Antifungal Activity: Given that many natural and synthetic aromatic esters exhibit antimicrobial properties, evaluating the efficacy of this compound against a panel of pathogenic bacteria and fungi is a logical starting point.

Anticancer and Anti-inflammatory Studies: The substitution pattern on the aromatic ring could confer anti-proliferative or anti-inflammatory properties. Investigating its effects on relevant cancer cell lines and inflammatory pathways is warranted.

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

In silico methods are invaluable tools for accelerating drug discovery and understanding molecular interactions. Advanced computational modeling can provide insights into the potential biological activities and mechanisms of action of this compound, guiding experimental efforts.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the physicochemical properties of a series of related benzoate derivatives, QSAR models can be developed to predict their biological activity. nih.govnih.gov This can help in designing new analogs of this compound with enhanced potency and selectivity.

Molecular Docking Studies: Docking simulations can predict the binding affinity and orientation of the compound within the active sites of various biological targets. nih.govmdpi.com This can help to identify potential molecular targets and to understand the key interactions responsible for its biological effects.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling can provide early indications of the compound's pharmacokinetic and toxicological properties, helping to identify potential liabilities before extensive experimental testing. nih.gov

Investigation of Sustainable Production Methods and Biotransformation Potential

The development of green and sustainable methods for chemical production is a critical goal for the 21st century. Future research should explore the potential for producing this compound using environmentally friendly approaches.

Key avenues for investigation include:

Biocatalytic Synthesis: The use of enzymes or whole microorganisms to catalyze the synthesis of aromatic esters is a promising green alternative to traditional chemical methods. researchgate.netnih.gov Research could focus on identifying or engineering enzymes capable of selectively synthesizing this compound from renewable starting materials.

Microbial Transformation: Investigating the ability of microorganisms to transform readily available precursors into the target compound could provide a sustainable production route. nih.gov The use of engineered microbial cell factories offers the potential to produce aromatic compounds from renewable feedstocks like glucose. nih.govnih.gov

Utilization of Renewable Feedstocks: Exploring the use of biomass-derived platform molecules, such as those obtained from lignin (B12514952) or cellulose, as starting materials for the synthesis of this compound would significantly enhance its sustainability profile. researchgate.netkit.edursc.org

Q & A

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors (flash point: 140.2°C) .

- Spill Management : Neutralize acidic residues with NaHCO₃ and absorb spills with inert materials (e.g., vermiculite) .

Advanced Applications

Q. How can this compound serve as a precursor for natural product synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.